molecular formula C13H13F3N2O2 B14100960 Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate

Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate

Cat. No.: B14100960
M. Wt: 286.25 g/mol
InChI Key: SEEJUQROUXFBRD-UHFFFAOYSA-N
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Description

Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate is a fluorinated benzoimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 of the benzimidazole core and an isopropyl acetate ester at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety influences solubility and bioavailability.

Properties

Molecular Formula

C13H13F3N2O2

Molecular Weight

286.25 g/mol

IUPAC Name

propan-2-yl 2-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]acetate

InChI

InChI=1S/C13H13F3N2O2/c1-7(2)20-10(19)6-8-4-3-5-9-11(8)18-12(17-9)13(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18)

InChI Key

SEEJUQROUXFBRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=C2C(=CC=C1)NC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate typically involves the following steps:

    Formation of the benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Esterification: The final step involves esterification of the benzimidazole derivative with isopropyl alcohol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The benzimidazole core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The structural analogs of this compound differ primarily in substituents at positions 2 and 4 of the benzimidazole ring. Below is a comparative analysis:

Compound Position 2 Substituent Position 4 Substituent Key Properties
Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate -CF₃ Isopropyl acetate High lipophilicity (logP ~3.2*), moderate aqueous solubility due to ester group
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzo[d]imidazole Phenyl Benzo[d][1,3]dioxol-5-yloxy Lower logP (~2.8), enhanced π-π stacking due to aromatic substituents
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine -NH₂ Methanesulphonaminomethyl Polar sulfonamide group improves solubility (logP ~1.9), bioactive in kinase assays
Key Observations:
  • Trifluoromethyl vs.
  • Ester vs. Ether/Sulfonamide : The isopropyl acetate ester offers tunable hydrolysis kinetics, enabling prodrug strategies, whereas sulfonamide or ether groups (as in analogs) provide stability and direct bioactivity .
Key Observations:
  • The target compound’s synthesis likely requires harsh conditions (e.g., high temperature) due to the electron-withdrawing -CF₃ group, whereas derivatives with -NH₂ or sulfonamide groups are synthesized under milder conditions .
  • Microwave-assisted methods could improve reaction efficiency for the target compound, as seen in related fluorinated benzimidazoles .

Biological Activity

Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₂F₃N₃O₂
  • CAS Number : 306935-42-2

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various viral strains, including:

  • Dengue Virus (DENV) : Compounds in this class exhibited EC50 values in the micromolar range, indicating promising antiviral efficacy. The mechanism of action often involves inhibition of viral replication by targeting key enzymes such as RNA polymerases .
CompoundVirus TargetedEC50 (µM)
Compound ADENV1.85
Compound BYellow Fever Virus0.96

Antitumor Activity

Research has also indicated that benzimidazole derivatives possess antitumor properties. In vitro studies demonstrated that these compounds could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Study ReferenceCancer TypeIC50 (µM)
Study 1Breast Cancer5.0
Study 2Lung Cancer3.2

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication and tumor cell survival.
  • Modulation of Signaling Pathways : It potentially alters signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antiviral Efficacy

In a controlled study, a derivative similar to this compound was tested against DENV in Vero cells. The results demonstrated a significant reduction in viral load, with an EC50 value of approximately 1.85 µM, suggesting effective antiviral activity without notable cytotoxicity at higher concentrations .

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects of benzimidazole derivatives revealed that this compound inhibited the growth of breast cancer cells with an IC50 value of 5.0 µM. The study concluded that the compound induces apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

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